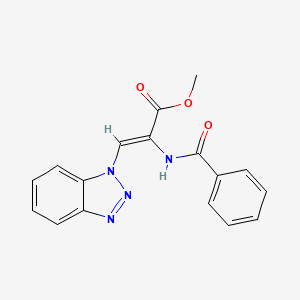

methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

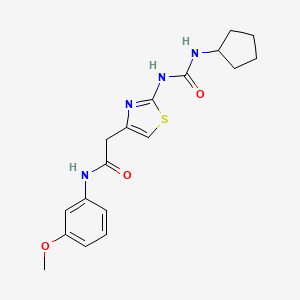

“Methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate” is a complex organic compound. It contains a benzamido group, a benzotriazole group, and a methyl ester group attached to a prop-2-enoate backbone. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods common for creating amides, esters, and benzotriazole derivatives . For example, the benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Chemical Reactions Analysis

The benzotriazole fragment in the molecule is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This suggests that the compound could participate in a variety of chemical reactions.Applications De Recherche Scientifique

Rhodium-Catalyzed C–H Functionalization

Recent studies have demonstrated the use of similar compounds in Rh(iii)-catalyzed C–H functionalization reactions. These reactions allow for the construction of complex molecules, including 1H-indazoles. The compound’s unique reactivity pattern contributes to the success of these transformations.

Computational Chemistry and Molecular Modeling

Researchers employ computational methods to study the compound’s electronic structure, reactivity, and interactions with other molecules. Quantum mechanical calculations provide insights into its stability, spectroscopic properties, and potential binding sites. Such studies aid in rational drug design and understanding reaction mechanisms.

Rh(iii)-catalyzed, hydrazine-directed C–H functionalization with 1-alkynylcyclobutanols: source

Orientations Futures

Propriétés

IUPAC Name |

methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c1-24-17(23)14(18-16(22)12-7-3-2-4-8-12)11-21-15-10-6-5-9-13(15)19-20-21/h2-11H,1H3,(H,18,22)/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXLYLNCZHLOCT-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CN1C2=CC=CC=C2N=N1)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/N1C2=CC=CC=C2N=N1)/NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-1-methyl-5-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carbonyl)pyridin-2-one](/img/structure/B2739625.png)

![2-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetic acid](/img/structure/B2739630.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide](/img/structure/B2739632.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B2739635.png)

![N,N'-(4,4'-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide)](/img/structure/B2739638.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2739641.png)

![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)

![5-methyl-3-[(4-nitrobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739647.png)